

Formic Anhydride: A Technical Guide to its Stability and Decomposition

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Compound of Interest

Compound Name: *Formic anhydride*

Cat. No.: *B048480*

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Introduction

Formic anhydride ((HCO)₂O), the simplest organic acid anhydride, is a highly reactive and unstable molecule. Its potent formylating capabilities make it a reagent of interest in organic synthesis, particularly for the introduction of formyl groups under specific conditions. However, its inherent instability presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the stability and decomposition of **formic anhydride**, including its synthesis, decomposition pathways, and analytical characterization. While quantitative kinetic data for its decomposition is scarce due to its transient nature, this guide consolidates available information to aid researchers in its effective utilization.

Physicochemical Properties and Stability

Formic anhydride is a colorless liquid with a boiling point of 24 °C at 20 mmHg. It is notably unstable at room temperature and above, readily undergoing decomposition. Its stability is significantly enhanced in solution, particularly in diethyl ether, and at low temperatures. Due to its high reactivity, **formic anhydride** is not commercially available and must be synthesized immediately prior to use.

Table 1: Physicochemical Properties of **Formic Anhydride**

Property	Value	Reference
Molecular Formula	C ₂ H ₂ O ₃	
Molar Mass	74.035 g·mol ⁻¹	
Appearance	Colorless gas/liquid	
Boiling Point	24 °C at 20 mmHg	
Stability	Unstable at room temperature; stable in diethyl ether solution at low temperatures.	

Synthesis of Formic Anhydride

The synthesis of **formic anhydride** requires anhydrous conditions and low temperatures to prevent its rapid decomposition. Two primary methods are documented in the literature.

From Formyl Fluoride and Sodium Formate

This method yields **formic anhydride** in a relatively pure form, suitable for research purposes.

Experimental Protocol: Synthesis of **Formic Anhydride** from Formyl Fluoride

Materials:

- Formyl fluoride (HCOF)
- Sodium formate (HCOONa), anhydrous and finely ground
- Formic acid (HCOOH), anhydrous (catalytic amount)
- Anhydrous diethyl ether

Procedure:

- In a three-necked flask equipped with a stirrer, a low-temperature thermometer, and a gas inlet, suspend an excess of finely ground sodium formate in anhydrous diethyl ether.

- Add a catalytic amount of anhydrous formic acid to the suspension.
- Cool the stirred mixture to -78 °C using a dry ice/acetone bath.
- Slowly bubble formyl fluoride gas through the cold suspension.
- Monitor the reaction progress (e.g., by observing the consumption of formyl fluoride).
- Upon completion, the resulting solution contains **formic anhydride** in diethyl ether. This solution should be used immediately for subsequent reactions.
- For isolation, perform a low-temperature, low-pressure distillation, keeping in mind the high volatility and instability of the product.

In Situ Preparation from Formic Acid and Dicyclohexylcarbodiimide (DCC)

This method is convenient for the in situ generation of **formic anhydride** for immediate use in formylation reactions, avoiding the need to handle the unstable anhydride directly.

Experimental Protocol: In Situ Synthesis of **Formic Anhydride** using DCC

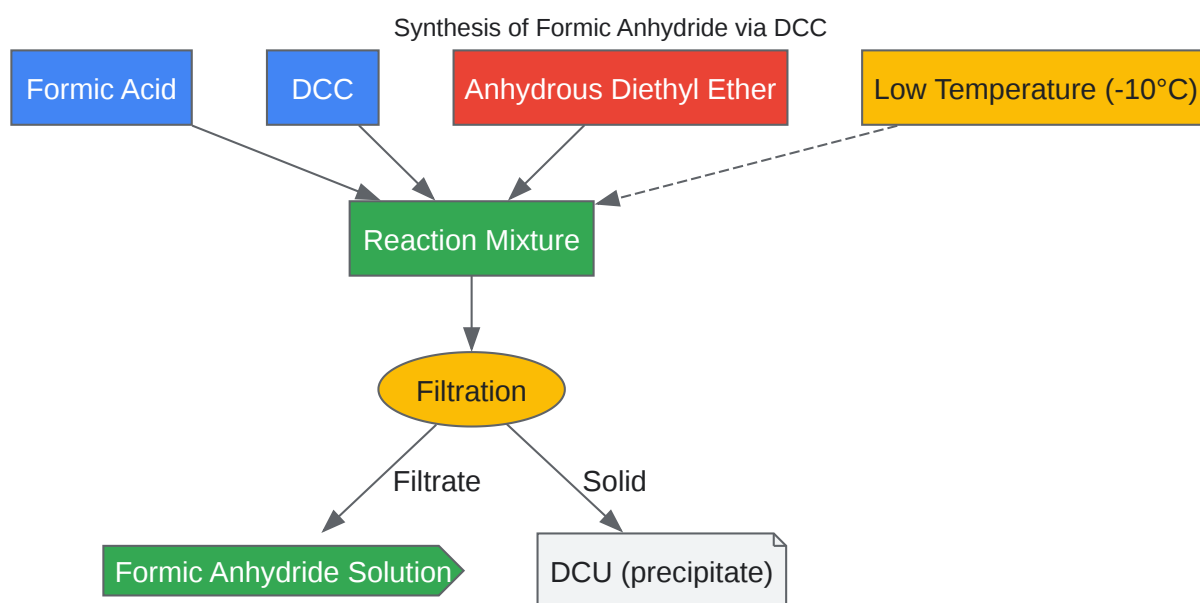
Materials:

- Formic acid (HCOOH), anhydrous
- N,N'-Dicyclohexylcarbodiimide (DCC)
- Anhydrous diethyl ether

Procedure:

- Dissolve formic acid in anhydrous diethyl ether in a reaction vessel.
- Cool the solution to -10 °C to -5 °C in an ice-salt bath.
- Slowly add a solution of DCC in anhydrous diethyl ether to the stirred formic acid solution. The molar ratio of formic acid to DCC should be 2:1.

- Stir the reaction mixture at low temperature for several hours. A white precipitate of dicyclohexylurea (DCU) will form.
- Filter the cold reaction mixture to remove the DCU precipitate. The filtrate contains **formic anhydride** in diethyl ether and is ready for immediate use.



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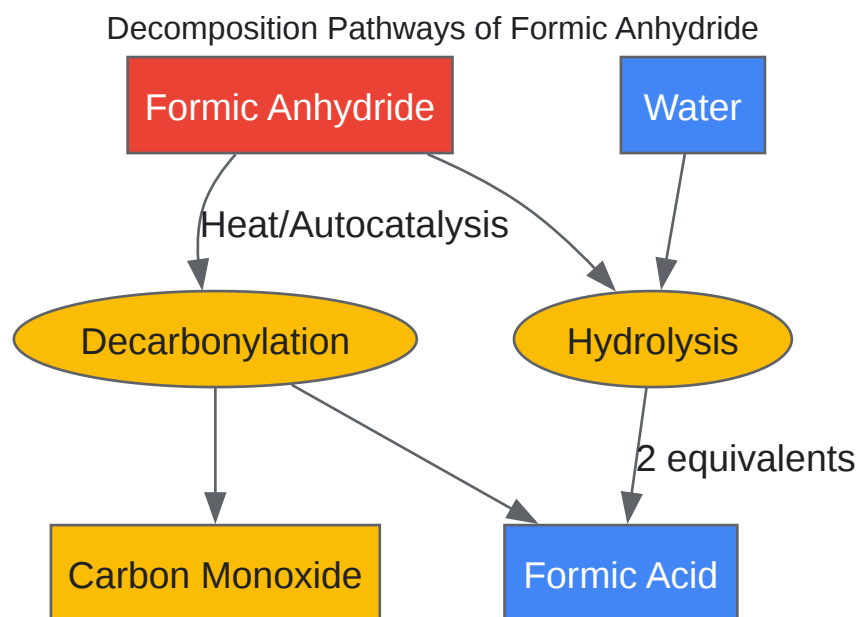
Diagram of the in situ synthesis of **formic anhydride**.

Decomposition of Formic Anhydride

Formic anhydride is prone to decomposition, particularly at ambient temperatures and in the presence of moisture or catalysts.

Decarbonylation

The primary thermal decomposition pathway for **formic anhydride** is decarbonylation. This reaction yields formic acid and carbon monoxide. The decomposition is autocatalytic, as the formic acid produced can further catalyze the breakdown of the remaining anhydride.



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Primary decomposition routes for **formic anhydride**.

Hydrolysis

In the presence of water, **formic anhydride** rapidly hydrolyzes to produce two equivalents of formic acid. This reaction underscores the necessity of maintaining strictly anhydrous conditions during its synthesis and use.

Analytical Characterization

The high reactivity of **formic anhydride** necessitates rapid and sensitive analytical techniques for its characterization, often performed in situ.

Spectroscopic Methods

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the anhydride functionality. Anhydrides typically exhibit two characteristic carbonyl (C=O) stretching bands. For the related, more stable acetic **formic anhydride**, these bands appear at approximately 1765 and 1791 cm^{-1} . While specific values for **formic anhydride** are less commonly reported due to its instability, similar characteristic peaks are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR spectroscopy can be used to detect the formyl proton of **formic anhydride**. In studies of acetic **formic anhydride**, a singlet corresponding to the formyl proton is observed at δ 9.05 ppm. A peak in a similar region (δ 8.85 ppm) has been attributed to **formic anhydride** as a contaminant.

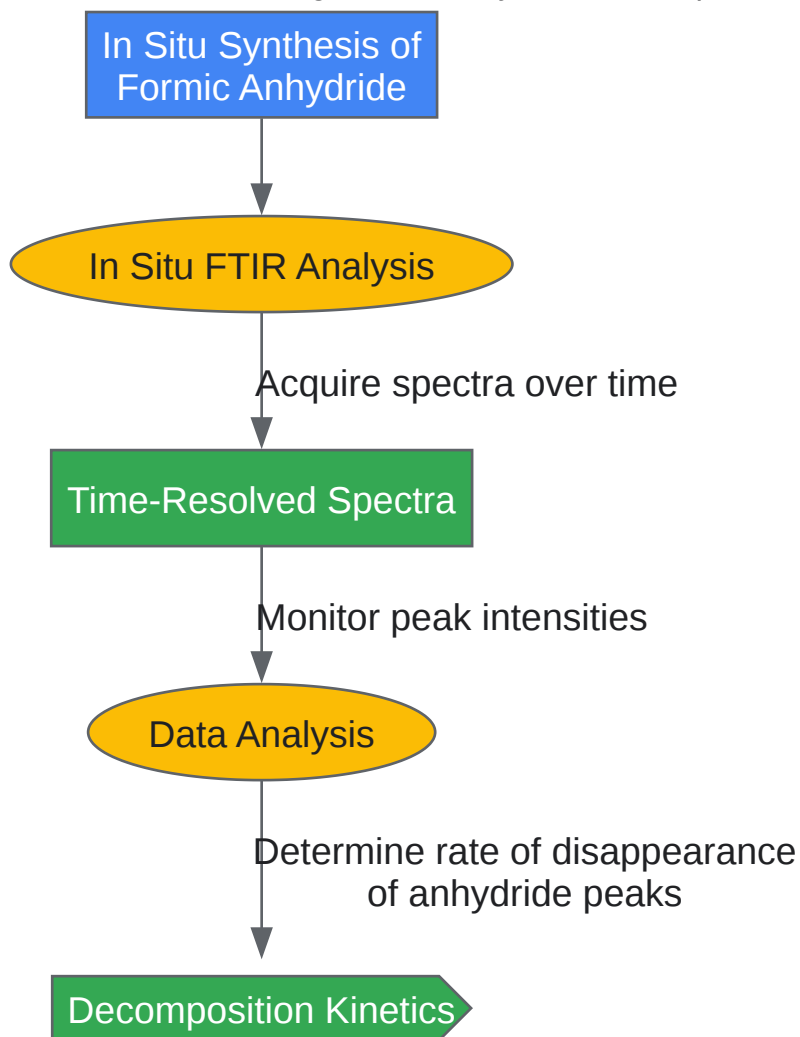
Table 2: Spectroscopic Data for **Formic Anhydride** and Related Compounds

Compound	Technique	Characteristic Signal	Reference
Acetic Formic Anhydride	^1H NMR	δ 9.05 ppm (formyl H)	
Formic Anhydride (impurity)	^1H NMR	δ 8.85 ppm (formyl H)	
Acetic Formic Anhydride	IR (neat)	1765 and 1791 cm^{-1} (C=O stretch)	

Monitoring Decomposition

In situ monitoring is crucial for studying the decomposition of **formic anhydride**. Techniques like Fourier-transform infrared (FTIR) spectroscopy can be employed to track the disappearance of the characteristic anhydride carbonyl bands and the appearance of the broader carbonyl stretch of formic acid as decomposition proceeds.

Workflow for Monitoring Formic Anhydride Decomposition



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An experimental workflow for studying decomposition.

Handling and Storage

Given its instability, the following precautions are essential when working with **formic anhydride**:

- Temperature: All manipulations should be carried out at low temperatures, ideally below 0 °C.

- Atmosphere: An inert atmosphere (e.g., nitrogen or argon) should be maintained to prevent hydrolysis.
- Solvent: Anhydrous diethyl ether is the recommended solvent to enhance stability.
- Storage: **Formic anhydride** should not be stored. It must be prepared fresh and used immediately.

Conclusion

Formic anhydride is a valuable yet challenging reagent due to its pronounced instability. A thorough understanding of its synthesis under anhydrous, low-temperature conditions and its primary decomposition pathways—decarbonylation and hydrolysis—is paramount for its successful application. While quantitative kinetic data on its decomposition remains elusive, qualitative observations consistently highlight its transient nature. The experimental protocols and analytical insights provided in this guide are intended to equip researchers with the necessary knowledge to handle and utilize this reactive species effectively and safely in their synthetic endeavors. Further research, particularly employing in situ spectroscopic techniques, is warranted to quantitatively delineate the kinetics of its decomposition under various conditions.

- To cite this document: BenchChem. [Formic Anhydride: A Technical Guide to its Stability and Decomposition]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048480#formic-anhydride-stability-and-decomposition\]](https://www.benchchem.com/product/b048480#formic-anhydride-stability-and-decomposition)

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